tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxy-methylpropyl side chain. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine derivative.
Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester.
Hydroxy-Methylpropyl Side Chain Addition: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the appropriate alcohol or alkoxide reacts with the intermediate formed in the previous step.
Industrial Production Methods
In industrial settings, the production of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group or the hydroxy-methylpropyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpropyl side chain and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- **tert-Butyl 4-(2-h
Properties
IUPAC Name |
tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVKUVEPGIQPI-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.